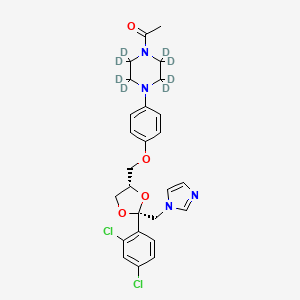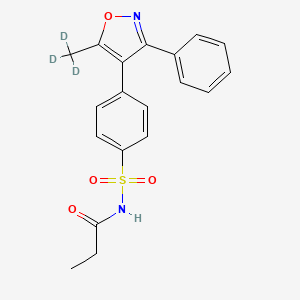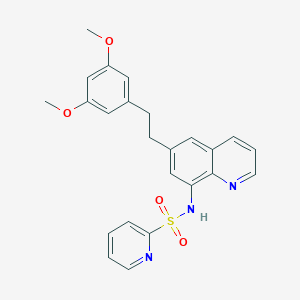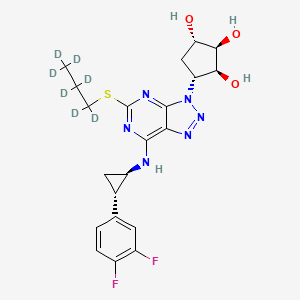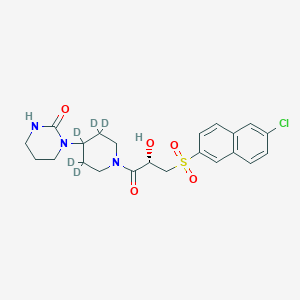
N-Cinnamylglycine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamoylglycine-d7: is a deuterium-labeled derivative of cinnamoylglycine, which is a metabolite of cinnamic acid. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Cinnamoylglycine itself is known for its presence in human urine and its potential role as a biomarker for various metabolic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cinnamoylglycine-d7 typically involves the incorporation of deuterium into the cinnamoylglycine molecule. One common method is the reaction of deuterated cinnamic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Cinnamoylglycine-d7 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnamoylglycine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cinnamoyl group into a carboxyl group.
Reduction: The double bond in the cinnamoyl group can be reduced to form a saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of saturated cinnamoylglycine derivatives.
Substitution: Formation of nitro or halogenated cinnamoylglycine derivatives
Wissenschaftliche Forschungsanwendungen
Cinnamoylglycine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of cinnamic acid derivatives.
Biology: Helps in studying the metabolic processes and identifying biomarkers for diseases such as chronic kidney disease and gestational diabetes mellitus
Medicine: Potential use in developing diagnostic tools for metabolic disorders.
Industry: Utilized in the development of advanced analytical techniques, such as mass spectrometry, for the detection and quantification of metabolites
Wirkmechanismus
The mechanism by which Cinnamoylglycine-d7 exerts its effects is primarily through its role as a metabolic tracer. The deuterium labeling allows for precise tracking of the compound in biological systems, enabling researchers to study its metabolic pathways and interactions. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism and excretion of cinnamic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Cinnamoylglycine: The non-deuterated form of Cinnamoylglycine-d7, used in similar metabolic studies.
Ferulic Acid: Another cinnamic acid derivative with antioxidant properties.
Hippuric Acid: A metabolite of benzoic acid, similar in its role as a urinary biomarker .
Uniqueness: Cinnamoylglycine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-labeled counterparts. This makes it particularly valuable in research settings where precise quantification and tracking are essential .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[[(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i1D,2D,3D,4D,5D,6D,7D |
InChI-Schlüssel |
YAADMLWHGMUGQL-UJMUNGNDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)NCC(=O)O)/[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


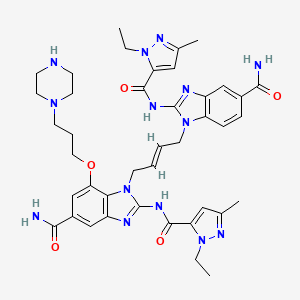
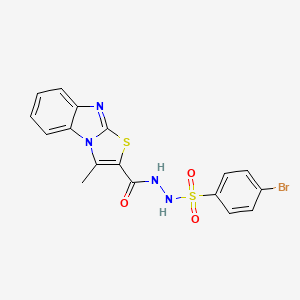
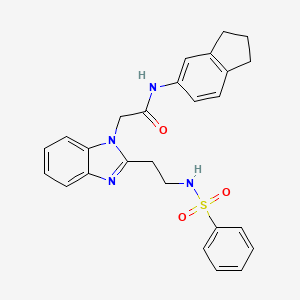
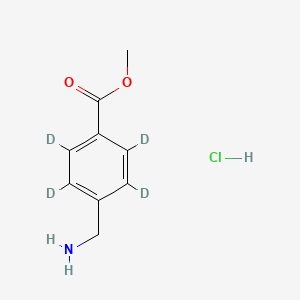
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

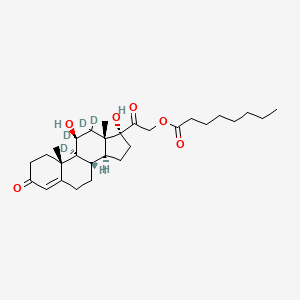
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
